An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride. As a crucial parameter in drug development, a thorough understanding of these properties is essential for formulation design, stability assessment, and ensuring optimal bioavailability. This document delves into the experimental methodologies for determining key characteristics such as solubility, melting point, dissociation constant (pKa), and lipophilicity (logP). Furthermore, it explores the structural elucidation through spectroscopic techniques and examines the stability profile of the molecule under various stress conditions. The guide also addresses the potential for polymorphism and the hygroscopic nature of the compound, providing a holistic view for researchers and drug development professionals.
Introduction
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is an amino acid derivative with potential applications in pharmaceutical development. Its structure, featuring a chiral center, an aromatic ring, and ionizable functional groups, dictates its physicochemical behavior. A comprehensive characterization of these properties is a fundamental prerequisite for advancing this compound through the drug development pipeline. This guide serves as a detailed resource, outlining the scientific principles and practical methodologies for evaluating the key physicochemical parameters of this molecule.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride, its solubility in aqueous and organic media governs its dissolution rate and subsequent absorption.
Aqueous Solubility
As a hydrochloride salt, the compound is expected to exhibit good solubility in aqueous solutions. The ionization of the amine group to form the hydrochloride salt significantly enhances its interaction with polar water molecules.
Table 1: Predicted Aqueous Solubility of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride
| Solvent | Predicted Solubility |
| Water | Freely Soluble |
Note: Experimental determination is required for precise values.
Solubility in Organic Solvents
The presence of the p-tolyl group imparts a degree of lipophilicity to the molecule, influencing its solubility in organic solvents. Understanding this profile is crucial for various stages of drug manufacturing, including purification and formulation.
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Methanol | Soluble | The polar nature of methanol can solvate the hydrochloride salt. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity allows for dissolution. |
| Acetonitrile | Slightly Soluble | While polar, acetonitrile is aprotic and may have lower solvating power for the salt.[1] |
| Dichloromethane | Sparingly Soluble | The non-polar nature of dichloromethane makes it a poor solvent for the ionic hydrochloride salt. |
Note: These are predictions based on chemical structure and data from similar compounds. Experimental verification is essential.
Experimental Protocol for Solubility Determination
A reliable method for determining solubility is the shake-flask method.
Step-by-Step Methodology:
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Add an excess amount of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride to a known volume of the solvent in a sealed flask.
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Agitate the flask at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the suspension to settle.
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Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
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Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for solubility determination using the shake-flask method.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. For a hydrochloride salt, it is typically a sharp and well-defined temperature range.
Expected Melting Point
Based on structurally similar compounds, such as 2-(methylamino)-2-phenylacetic acid hydrochloride which has a reported melting point of 231-233 °C, a similar range is anticipated for the p-tolyl derivative.[2]
Table 3: Estimated and Analogous Melting Points
| Compound | Melting Point (°C) |
| 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride | Estimated: ~230 °C |
| 2-(Methylamino)-2-phenylacetic acid hydrochloride | 231-233[2] |
Experimental Protocol for Melting Point Determination
The capillary melting point method is a standard and reliable technique.
Step-by-Step Methodology:
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Ensure the sample is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube, sealed at one end.
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Place the capillary tube in a melting point apparatus.
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Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range represents the melting point.
Dissociation Constant (pKa) and Lipophilicity (logP)
The pKa and logP values are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
pKa (Dissociation Constant)
The pKa values indicate the ionization state of the molecule at different pH values. 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride has two ionizable groups: the carboxylic acid and the secondary amine.
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The carboxylic acid group is expected to have a pKa in the range of 2-3, typical for α-amino acids.
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The secondary amine (as the hydrochloride salt) will have a pKa in the range of 9-10.
Table 4: Predicted pKa Values
| Functional Group | Predicted pKa |
| Carboxylic Acid | ~2.5 |
| Methylamino Group | ~9.5 |
Note: These are estimated values. Experimental determination is recommended for accuracy.
logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity. A positive logP indicates a preference for a lipid environment, while a negative logP suggests hydrophilicity. For an ionizable molecule like 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride, the distribution coefficient (logD) at a specific pH is a more relevant parameter.
Table 5: Predicted logP Value
| Parameter | Predicted Value |
| logP (for the neutral species) | ~1.5 - 2.0 |
Note: This is a computational prediction for the free base. The logD at physiological pH (7.4) will be significantly lower due to ionization.
Experimental Determination of pKa and logD
Potentiometric titration is a common method for pKa determination. The logD can be determined using the shake-flask method at different pH values.
Caption: Experimental workflows for pKa and logD determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and connectivity of protons. Expected signals include those for the methyl group on the nitrogen, the methine proton, the aromatic protons of the p-tolyl group, and the tolyl methyl group.
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¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will display characteristic absorption bands for the functional groups present.
Table 6: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Broad, ~3000 |
| N-H (Ammonium) | ~2400-2800 |
| C=O (Carboxylic Acid) | ~1700-1730 |
| C=C (Aromatic) | ~1600, 1450 |
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the free base and information about its fragmentation pattern, further confirming the structure. The expected molecular ion peak for the free base (C₁₀H₁₃NO₂) would be at m/z 179.09.
Stability Profile
Understanding the stability of an API is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation pathways.
Forced Degradation Studies
These studies involve exposing the compound to stress conditions more severe than those of accelerated stability testing.[3]
Table 7: Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated temperature (e.g., 60 °C)[4] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated temperature (e.g., 60 °C)[4] |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 80-105 °C) |
| Photostability | Exposure to UV and visible light |
Experimental Protocol for a Typical Forced Degradation Study
Step-by-Step Methodology:
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Prepare solutions of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride in the respective stress media.
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Expose the solutions to the specified conditions for a defined period.
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At various time points, withdraw samples and neutralize them if necessary.
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Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
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Characterize the structure of significant degradation products using techniques like LC-MS/MS.
Caption: Overview of forced degradation studies.
Solid-State Characterization
The solid-state properties of an API can significantly impact its manufacturing and performance.
Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different solubilities, melting points, and stability. A thorough polymorph screen is essential during drug development.
Methods for Polymorph Screening:
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Crystallization from a wide variety of solvents and solvent mixtures.
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Varying crystallization conditions such as temperature, cooling rate, and supersaturation.
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Techniques like slurry conversion and melt crystallization.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the air. As a salt, 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride may exhibit some degree of hygroscopicity.
Hygroscopicity Classification:
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Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2% after 24 hours at 80% relative humidity.
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Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.
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Very hygroscopic: Increase in mass is equal to or greater than 15%.
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Deliquescent: Absorbs sufficient water to dissolve.
Experimental Protocol for Hygroscopicity Assessment:
-
Accurately weigh a sample of the compound.
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Expose the sample to a controlled humidity environment (e.g., using a desiccator with a saturated salt solution) at a constant temperature.
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Monitor the change in mass over time until equilibrium is reached.
Conclusion
This technical guide has provided a detailed framework for the physicochemical characterization of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride. While some properties can be reasonably predicted based on its chemical structure and data from analogous compounds, a comprehensive understanding necessitates rigorous experimental determination. The protocols and methodologies outlined herein offer a robust approach for researchers and drug development professionals to generate the critical data required for informed decision-making throughout the development lifecycle of this potential pharmaceutical candidate.
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